Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate is a thiophene derivative. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with a hydroxy group, a methoxyethylthio group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate can be achieved through several synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further functionalized to introduce the methoxyethylthio group.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the desired product. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methoxyethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate involves its interaction with various molecular targets. The hydroxy and methoxyethylthio groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring provides a stable aromatic system that can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythiophene-2-carboxylate: Lacks the methoxyethylthio group.
5-Methyl-3-hydroxythiophene-2-carboxylate: Has a methyl group instead of the methoxyethylthio group.
3-Hydroxy-2-thiophenecarboxylic acid: Lacks the ester group.
Uniqueness
Methyl 3-hydroxy-5-((2-methoxyethyl)thio)thiophene-2-carboxylate is unique due to the presence of the methoxyethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C9H12O4S2 |
---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(2-methoxyethylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O4S2/c1-12-3-4-14-7-5-6(10)8(15-7)9(11)13-2/h5,10H,3-4H2,1-2H3 |
InChI Key |
ZGDQHNWEZJMDQQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.